molecular formula C21H20N4O4S B2687429 N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 941992-22-9

N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2687429
CAS No.: 941992-22-9
M. Wt: 424.48
InChI Key: WREULWDXNQACAV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid.

    Thioether Formation: The thioether linkage can be formed by reacting a thiol with an appropriate electrophile.

    Final Coupling: The final step involves coupling the 2-methoxyphenethylamine with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-2-((6-(4-aminophenyl)pyridazin-3-yl)thio)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-methoxyphenethyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide may impart unique electronic and steric properties, affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-19-5-3-2-4-16(19)12-13-22-20(26)14-30-21-11-10-18(23-24-21)15-6-8-17(9-7-15)25(27)28/h2-11H,12-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREULWDXNQACAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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